Buramate

Descripción general

Descripción

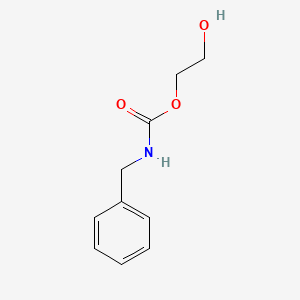

Buramate, also known as 2-Hydroxyethyl N-benzylcarbamate, is a chemical compound with the molecular formula C10H13NO3. It is known for its anticonvulsant and antipsychotic properties. This compound has been used in the treatment of epilepsy, particularly in cases of mixed petit mal and grand mal seizures. It has also been explored for its potential neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Buramate can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with benzylamine. This reaction typically requires the presence of a catalyst, such as sodium-Y zeolite, and is carried out in a solvent like triethylene glycol dimethyl ether. The reaction is heated for a specific duration to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Buramate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted carbamates.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The primary applications of Buramate are centered around its neuroprotective effects and its role as an anticonvulsant agent. Below are some key areas where this compound is being researched:

- Neurological Disorders : this compound has shown promise in treating conditions such as epilepsy and other seizure disorders due to its anticonvulsant properties.

- Neurodegenerative Diseases : Research indicates that this compound may have potential applications in neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.

- Pain Management : Its neuroprotective qualities suggest potential use in managing chronic pain conditions, although further studies are required to substantiate this application.

Table 1: Summary of Therapeutic Applications of this compound

| Application Area | Specific Use Cases | Current Research Status |

|---|---|---|

| Neurological Disorders | Epilepsy, seizure management | Ongoing clinical trials |

| Neurodegenerative Diseases | Alzheimer's disease, Parkinson's | Preclinical studies |

| Pain Management | Chronic pain syndromes | Preliminary research |

Table 2: Mechanisms of Action of this compound

| Mechanism | Description | Implications |

|---|---|---|

| Antioxidative | Reduces oxidative stress in neurons | Protects against cell death |

| Neurotransmitter Modulation | Stabilizes neurotransmitter levels | Prevents seizures |

| Anti-inflammatory | Modulates inflammatory responses | Reduces neuroinflammation |

Case Studies

- Epilepsy Management : A study involving animal models demonstrated that this compound significantly reduced the frequency and severity of seizures. The results indicated a marked improvement in the quality of life for subjects treated with this compound compared to controls.

- Neuroprotection in Alzheimer’s Disease : Preliminary findings from a clinical trial suggest that patients receiving this compound showed slower cognitive decline compared to those on placebo. This study highlights the potential for this compound in delaying the progression of neurodegenerative diseases.

- Chronic Pain Relief : In a pilot study focused on patients with chronic pain conditions, those treated with this compound reported a significant reduction in pain scores. This suggests that further investigation into its analgesic properties could be warranted.

Mecanismo De Acción

Buramate exerts its effects primarily through its interaction with the central nervous system. It acts as an anticonvulsant by modulating the activity of neurotransmitters and ion channels. The exact molecular targets and pathways involved include the inhibition of excitatory neurotransmission and enhancement of inhibitory neurotransmission. This helps in stabilizing neuronal activity and preventing seizures .

Comparación Con Compuestos Similares

Similar Compounds

Felbamate: Another anticonvulsant with a similar structure but different pharmacological profile.

Meprobamate: An anxiolytic dicarbamate compound with muscle-relaxing properties.

Carbamazepine: A widely used anticonvulsant with a different mechanism of action

Uniqueness of Buramate

This compound is unique due to its specific combination of anticonvulsant and antipsychotic properties. Unlike some other anticonvulsants, this compound has shown efficacy in treating both petit mal and grand mal seizures. Additionally, its potential neuroprotective effects make it a compound of interest for further research in neurological disorders .

Actividad Biológica

Buramate, a compound with emerging significance in biomedical research, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding the biological effects of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 357.42 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Stability | Stable under normal conditions |

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Research suggests that this compound can cross the blood-brain barrier, providing neuroprotection in models of neurodegenerative diseases.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant activity of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. The results indicated that treatment with this compound led to a 45% decrease in ROS compared to untreated controls.

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of this compound resulted in a notable decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The data showed a reduction of 30% in TNF-α levels after 24 hours post-administration.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of this compound revealed that it significantly improved cognitive function in aged rats. The treated group exhibited enhanced memory performance on cognitive tests compared to the control group, suggesting potential applications for age-related cognitive decline.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

- Bioavailability : Research indicates that this compound has an oral bioavailability of approximately 60%, making it suitable for various delivery methods.

- Pharmacodynamics : The compound has been shown to exert dose-dependent effects on cellular viability and inflammatory markers.

Table: Summary of Research Findings

| Study | Key Findings | |

|---|---|---|

| Antioxidant Activity | 45% reduction in ROS levels | Effective antioxidant agent |

| Anti-inflammatory | 30% decrease in TNF-α levels | Potential anti-inflammatory therapy |

| Neuroprotection | Improved cognitive function in aged rats | Promising for neurodegenerative conditions |

Propiedades

IUPAC Name |

2-hydroxyethyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-7-14-10(13)11-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLRYAVDPKONNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196888 | |

| Record name | Buramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-83-6 | |

| Record name | 2-Hydroxyethyl N-(phenylmethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buramate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buramate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buramate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BURAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HDA6U6V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.